1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine
Description
1-Benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a piperazine derivative featuring a benzoyl group at the N1 position and a tetrazole-linked phenyl group at the N4 methyl position. Piperazine derivatives are widely studied for their versatility in drug design due to their conformational flexibility and ability to modulate physicochemical properties like solubility and bioavailability.
Properties
IUPAC Name |
phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(16-7-3-1-4-8-16)24-13-11-23(12-14-24)15-18-20-21-22-25(18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLQRTZGYDKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a benzoyl group linked to a piperazine ring, which is further substituted with a tetrazole moiety. This unique structure may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing various pharmacological effects:
1. Anticonvulsant Activity
Research indicates that compounds containing piperazine and tetrazole moieties exhibit significant anticonvulsant properties. For instance, derivatives of tetrazole have been shown to reduce seizure activity in animal models by modulating neurotransmitter systems involved in seizure propagation .
2. Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have indicated that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 . The structure-activity relationship (SAR) analysis suggests that the presence of the tetrazole ring enhances its interaction with cellular targets involved in cancer progression.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be attributed to its ability to block specific signaling pathways involved in inflammation .
Case Studies
Several case studies have explored the biological activity of related compounds:
Case Study 1: Anticonvulsant Evaluation
A study evaluated a series of piperazine derivatives for their anticonvulsant activity using the maximal electroshock seizure model in mice. The results indicated that compounds with similar structures to this compound showed significant protection against seizures .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study, derivatives were tested against human cancer cell lines (e.g., HeLa and A549). The findings revealed that certain modifications to the benzoyl and tetrazole groups increased cytotoxicity, suggesting a potential pathway for developing more effective anticancer agents .
Research Findings Summary Table
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Anticonvulsant | Modulation of neurotransmitters | Significant reduction in seizure activity in animal models |
| Anticancer | Induction of apoptosis | Cytotoxic effects observed in various cancer cell lines |
| Anti-inflammatory | Inhibition of cytokines | Reduced levels of TNF-alpha and IL-6 in vitro |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key Observations:
Piperazine Substituent Position :
- The position of methyl groups on the piperazine ring critically influences activity. For example, 4-methylpiperazine derivatives exhibit superior protease inhibitory activity (IC₅₀ <0.015 μM) compared to 2- or 3-methyl analogs, likely due to optimized steric and electronic interactions with enzyme active sites.
- Sulfonyl groups (e.g., methylsulfonyl in ) enhance polarity and solubility but may disrupt salt bridges in binding pockets, reducing affinity in some contexts.
Tetrazole vs. Other Heterocycles: Tetrazole-containing compounds (e.g., target compound, ) are often prioritized for their metabolic stability and bioisosteric resemblance to carboxylic acids.
Aromatic Substituent Effects :
Pharmacological and Biochemical Insights
- Cross-Reactivity and Specificity: Modifications to the piperazine ethyl group in fluoroquinolones reduced antibody cross-reactivity by >56-fold when replaced with methyl or H-atoms. This underscores the sensitivity of molecular recognition to small substituent changes, a principle applicable to tetrazole-piperazine derivatives.
- MAO Inhibition: Piperazine rings substituted with methyl or electron-donating groups (e.g., -OCH₃) show enhanced monoamine oxidase (MAO) inhibitory activity compared to morpholine analogs, likely due to improved hydrophobic interactions and reduced steric hindrance.
Crystallographic and Physicochemical Properties
- Crystal Packing : Piperazine derivatives like 1-benzoyl-4-(4-nitrophenyl)piperazine crystallize in orthorhombic systems (space group Pna2₁), with intermolecular interactions dominated by van der Waals forces and C-H···O hydrogen bonds. Such structural data guide formulation strategies for the target compound.
- LogP and Solubility : The methylsulfonyl group in reduces lipophilicity (predicted LogP: ~1.2) compared to the target compound (estimated LogP: ~2.8), highlighting trade-offs between membrane permeability and aqueous solubility.
Q & A
Q. Key Purification Techniques :
- Column chromatography (silica gel, hexane/EtOAc gradients) .
- Recrystallization from ethanol or ether .
How does the choice of electrophile influence enantioselectivity in piperazine synthesis?
Advanced
Electrophile selection critically impacts enantioselectivity during asymmetric lithiation. For example:
- Steric hindrance : Bulky electrophiles (e.g., TMSCl) reduce side reactions like ring fragmentation, improving yields .
- Reactivity : Electrophiles with lower activation barriers (e.g., benzaldehyde vs. ketones) enhance stereochemical control.
- Mechanistic studies : In situ IR spectroscopy reveals that slow addition of electrophiles minimizes competing pathways, favoring single stereoisomer formation .
Example :
Using (-)-sparteine as a chiral director with s-BuLi, benzaldehyde achieved 85% ee, while less reactive electrophiles (e.g., alkyl halides) required a "diamine switch" strategy to maintain selectivity .
What strategies mitigate ring fragmentation during lithiation of piperazines?
Advanced
Ring fragmentation in lithiated piperazines arises from β-elimination. Mitigation approaches include:
- Steric protection : Introducing bulky N-alkyl groups (e.g., α-methylbenzyl) stabilizes the lithiated intermediate .
- Temperature control : Maintaining low temperatures (-78°C to 0°C) suppresses decomposition .
- Optimized lithiation time : Shorter reaction times (≤30 min) reduce exposure to reactive intermediates, as monitored by in situ IR .
Q. Basic
Q. Advanced Method :
- Molecular docking : Simulate binding to targets like VEGFR2 or MMP9 using AutoDock Vina. Validate with mutagenesis studies to identify critical binding residues .
How to resolve contradictory bioactivity data across structural analogs?
Advanced
Contradictions often arise from subtle structural variations. Strategies include:
- SAR analysis : Compare substituent effects (e.g., meta- vs. para-nitro groups) on logP and binding affinity .
- Crystallography : Resolve 3D structures of ligand-target complexes to explain potency differences (e.g., piperazine ring puckering affecting H-bonding) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., tetrazole analogs consistently show higher antimicrobial activity than pyrazoles) .
What spectroscopic methods confirm the structure of synthetic intermediates?
Q. Basic
- NMR : ¹H/¹³C NMR to verify benzoyl (δ 7.4–7.6 ppm) and tetrazole (δ 8.1–8.3 ppm) protons .
- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C-N, ~1450 cm⁻¹) stretches .
- MS : High-resolution MS (HRMS) to validate molecular ions (e.g., m/z 365.3 for C₁₈H₁₈F₃N₃O₂) .
How to optimize reaction conditions for scale-up synthesis?
Q. Advanced
- Solvent selection : Replace DMF with toluene for easier removal and reduced toxicity .
- Catalyst loading : Reduce CuSO₄ in click reactions from 0.3 equiv to 0.1 equiv with microwave assistance (50°C, 30 min) to maintain yield .
- Process monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time reaction tracking .
What computational tools predict the pharmacokinetics of this compound?
Q. Advanced
Q. Example Output :
| Parameter | Prediction |
|---|---|
| logP | 2.8 |
| BBB permeability | Low |
| CYP3A4 inhibition | Moderate |
How to address low yields in tetrazole-piperazine coupling reactions?
Q. Advanced
- Catalytic systems : Use CuI/PMDETA in DCM:H₂O (2:1) for azide-alkyne cycloaddition, improving yields from 45% to 78% .
- Microwave assistance : Reduce reaction time from 12h to 1h (80°C, 150 W) while maintaining regioselectivity .
- Protecting groups : Temporarily protect the piperazine nitrogen with Boc to prevent side reactions during tetrazole coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
